molecular formula C9H7Cl3Ti B12321707 (Indenyl)titanium(IV) Trichloride CAS No. 84365-55-9

(Indenyl)titanium(IV) Trichloride

Cat. No.: B12321707
CAS No.: 84365-55-9
M. Wt: 269.4 g/mol
InChI Key: MDTDQDVMQBTXST-UHFFFAOYSA-K
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Description

(Indenyl)titanium(IV) Trichloride, also known as Trichloro(indenyl)titanium(IV), is a chemical compound with the molecular formula C9H7Cl3Ti. It is a dark green to dark purple or black powder or crystal. This compound is known for its significant role in catalysis, particularly in the polymerization of olefins.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Indenyl)titanium(IV) Trichloride can be synthesized through the reaction of titanium tetrachloride with indenyl lithium or indenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

TiCl4+C9H7LiC9H7TiCl3+LiCl\text{TiCl}_4 + \text{C}_9\text{H}_7\text{Li} \rightarrow \text{C}_9\text{H}_7\text{TiCl}_3 + \text{LiCl} TiCl4​+C9​H7​Li→C9​H7​TiCl3​+LiCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where titanium tetrachloride is reacted with indenyl lithium under controlled temperatures and pressures. The product is then purified through recrystallization or sublimation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (Indenyl)titanium(IV) Trichloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state titanium compounds.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligands like phosphines or amines can be used under inert atmosphere conditions.

Major Products:

    Oxidation: Higher oxidation state titanium compounds.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: Various titanium complexes with different ligands.

Scientific Research Applications

(Indenyl)titanium(IV) Trichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.

    Biology: It is studied for its potential use in biological systems, particularly in the development of new materials for biomedical applications.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of high-performance materials, including plastics and resins, due to its catalytic properties.

Mechanism of Action

The mechanism of action of (Indenyl)titanium(IV) Trichloride primarily involves its role as a catalyst. The indenyl ligand stabilizes the titanium center, allowing it to interact with olefins and facilitate their polymerization. The molecular targets include the double bonds of olefins, and the pathways involve the coordination and insertion of olefins into the titanium-carbon bond.

Comparison with Similar Compounds

  • Cyclopentadienyl titanium trichloride
  • Methylcyclopentadienyl titanium trichloride
  • Ethylcyclopentadienyl titanium trichloride

Comparison: (Indenyl)titanium(IV) Trichloride is unique due to the presence of the indenyl ligand, which provides greater stability and reactivity compared to cyclopentadienyl derivatives. This uniqueness makes it a more effective catalyst in certain polymerization reactions, leading to higher yields and better control over polymer properties.

Biological Activity

(Indenyl)titanium(IV) trichloride, a member of the titanium organometallic compounds, has garnered attention for its potential biological activity, particularly in catalysis and polymerization processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H7_7Cl3_3Ti
  • Molecular Weight : 269.37 g/mol
  • CAS Number : 84365-55-9
  • Appearance : Solid form, typically handled under controlled conditions due to its reactive nature.

The biological activity of this compound is primarily attributed to its role as a catalyst in various chemical reactions. It operates through the following mechanisms:

  • Coordination Chemistry :
    • The indenyl ligand facilitates the coordination with substrates, enhancing reactivity.
    • The titanium center can undergo oxidation and reduction, participating in electron transfer processes.
  • Polymerization Catalysis :
    • It has been shown to effectively initiate cationic polymerization of styrene and other monomers, leading to the formation of high molecular weight polymers with specific stereochemistry .

Anticancer Properties

Recent studies have investigated the potential anticancer activity of this compound. For instance:

  • A study demonstrated that complexes with titanium can exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells .

Catalytic Activity

In the context of polymer chemistry, this compound has shown significant efficacy:

  • Syndioselectivity : It has been reported that this compound can produce polymers with over 90% syndiotacticity, outperforming traditional catalysts like cyclopentadienyl titanocene trichloride .
Catalyst TypeSyndiotacticity (%)Reference
This compound>90
Cyclopentadienyl titanocene trichloride60-80

Case Studies

  • Polymerization Studies :
    • A comparative analysis revealed that this compound exhibited superior catalytic performance in the polymerization of styrene compared to other organometallic complexes. This was attributed to its unique electronic properties and steric effects provided by the indenyl ligand .
  • Electrochemical Behavior :
    • Research into the electrochemical properties of this compound showed that it undergoes distinct redox processes, which are crucial for its reactivity in biological systems . The substitution of ligands affects its electron donor ability, influencing its biological interactions.

Properties

CAS No.

84365-55-9

Molecular Formula

C9H7Cl3Ti

Molecular Weight

269.4 g/mol

IUPAC Name

1H-inden-1-ide;titanium(4+);trichloride

InChI

InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3

InChI Key

MDTDQDVMQBTXST-UHFFFAOYSA-K

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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